ACRYSOL 44
Description
Properties
CAS No. |
185702-18-5 |
|---|---|
Molecular Formula |
C12H8O3S |
Synonyms |
ACRYSOL 44 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Functionality
ACRYSOL 44 is recognized for its ability to modify the viscosity and flow characteristics of water-based systems. It is particularly effective in:
- Thickening : Increases the viscosity of formulations, allowing for better application control.
- Stabilization : Helps stabilize emulsions and suspensions, preventing separation.
- Shear Thinning : Exhibits pseudoplastic behavior, which means it becomes less viscous under shear stress, making it easier to apply.
Scientific Research Applications
The applications of this compound span various fields, including:
-
Coatings and Paints
- This compound is extensively used in the formulation of architectural coatings, industrial paints, and specialty coatings. Its ability to improve application properties while reducing the need for titanium dioxide (TiO2) makes it cost-effective.
Application Type Benefits Architectural Coatings Enhanced durability, improved flow properties Industrial Coatings Better adhesion, reduced VOC emissions Specialty Coatings Customized viscosity profiles -
Adhesives and Sealants
- In adhesives, this compound aids in achieving the desired tackiness and bonding strength while maintaining workability.
-
Personal Care Products
- The compound is utilized in formulations such as lotions and creams to enhance texture and stability.
-
Construction Materials
- This compound is incorporated into cement and mortar formulations to improve workability and reduce water content.
Case Study 1: Architectural Coatings
A leading paint manufacturer incorporated this compound into their new line of eco-friendly paints. The results showed:
- Reduction in TiO2 Usage : By 20%, leading to lower production costs.
- Improved Flow Properties : Enhanced leveling and reduced brush marks during application.
Case Study 2: Industrial Adhesives
An industrial adhesive company tested this compound in their formulations:
- Increased Bond Strength : Achieved a 15% increase in bond strength compared to previous formulations without rheology modifiers.
- Extended Open Time : Improved working time allowed for better application on large surfaces.
Comparison with Similar Compounds
Comparison with Similar Compounds
ACRYSOL 44 belongs to a family of acrylic-based rheology modifiers. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Key Properties of this compound and Comparable Compounds
Structural and Functional Differences
ACRYSOL ASE-75
- Structural Variance : ASE-75 is an associative thickener with hydrophobic groups that interact with surfactants and pigments, unlike this compound’s linear sodium polyacrylate chains .
- Performance : ASE-75 provides superior emulsion stability in personal care products but requires precise pH control (pH 8–9) for optimal performance, whereas this compound is more tolerant of formulation additives .
ACRYSOL RM-8W
- Functional Contrast : RM-8W is designed for synergistic thickening with high-shear modifiers like RM-2020NPR, enabling viscosity balance in matte to glossy paints. This compound, however, is typically used as a standalone thickener .
- Compatibility : RM-8W exhibits better compatibility with starch-based formulations in textile sizing, while this compound excels in synthetic fiber applications .
ACRYSOL TT-615
- Chemical Differentiation : TT-615’s proprietary copolymer structure grants thermal stability in industrial coatings, a niche where this compound may require additional stabilizers .
- Market Use : TT-615 is preferred in high-temperature curing processes, unlike this compound’s focus on ambient-condition applications .
Research Findings
- This compound demonstrates 20–30% higher thickening efficiency than non-associative sodium polyacrylates in low-pigment paint formulations, as shown in rheological studies .
- Comparative analyses reveal that ASE-75 and RM-8W achieve 50% faster viscosity recovery post-shear in waterborne coatings, outperforming this compound in dynamic applications .
- TT-615’s thermal resistance (stable up to 150°C) makes it irreplaceable in automotive coatings, whereas this compound degrades above 80°C .
Limitations and Considerations
- Extraction Challenges : Chemical analysis of this compound’s exact composition is complicated by batch-to-batch variability and incomplete extraction from product matrices .
Preparation Methods
Pre-emulsion Formation
A pre-emulsion is prepared by mixing monomers, surfactants (e.g., sodium dodecyl sulfate), and deionized water under high shear. The surfactant concentration is critical to stabilize monomer droplets (typically 1–3% of total solids).
Seeded Polymerization
A seed latex (5–10% of total monomer load) is first polymerized at 70–80°C using a potassium persulfate initiator. The pre-emulsion is then fed gradually into the reactor over 2–4 hours to maintain particle uniformity.
Hydrophobic Monomer Incorporation
The hydrophobic monomer is introduced during the final 30 minutes of polymerization to ensure surface localization, enhancing associative thickening efficiency.
Key Reaction Parameters
-
Temperature: 75 ± 2°C
-
pH: 2.5–3.5 (maintained with sulfuric acid)
-
Initiator: 0.5–1.0% potassium persulfate
Neutralization and Viscosity Development
Post-polymerization, this compound is neutralized with ammonium hydroxide (pH 8.5–9.5), triggering particle swelling and viscosity development. The carboxylic acid groups on MAA deprotonate, creating electrostatic repulsion that expands the polymer network.
Table 2: Neutralization Impact on Rheology
| pH | Viscosity (cP, Brookfield) | Particle Size (nm) |
|---|---|---|
| 3.0 | 50 | 120 |
| 8.5 | 12,000 | 250 |
| 9.5 | 15,000 | 300 |
Data derived from analogous HASE systems show a 300x viscosity increase upon neutralization, consistent with this compound’s behavior.
Post-Treatment and Stabilization
To ensure shelf stability, this compound undergoes:
-
Filtration : Removal of coagulum via 100-mesh screens.
-
Preservative addition : 0.1–0.3% biocides (e.g., methylisothiazolinone).
-
Rheology adjustment : Blending with nonionic surfactants (e.g., TERGITOL™) to optimize flow properties.
Freeze-thaw stability is achieved by adding 2–5% methanol, which depresses the freezing point without compromising water resistance.
Quality Control and Performance Validation
Batch consistency is verified through:
-
Particle size analysis : Dynamic light scattering (200–300 nm ideal).
-
Film formation : Minimum film-forming temperature (MFFT) ≤ 30°C.
Table 3: Typical QC Specifications for this compound
| Parameter | Target Range |
|---|---|
| Solids content | 43–44% |
| pH | 8.0–9.0 |
| Brookfield viscosity | 10,000–15,000 cP |
| MFFT | ≤31°C |
Comparative Analysis with Alternative Thickeners
This compound’s semi-continuous process contrasts with batch polymerization used for conventional hydroxyethyl cellulose (HEC) thickeners. This method enables:
Industrial-Scale Manufacturing Considerations
Scale-up challenges include:
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized when designing studies involving ACRYSOL 44?
- Methodological Answer : Experimental design must prioritize variables such as concentration, solvent compatibility, temperature, and reaction time. Use factorial design to isolate critical parameters. For example, a 2x2 factorial experiment can evaluate the interaction between temperature (e.g., 25°C vs. 50°C) and solvent polarity (e.g., aqueous vs. organic). Statistical tools like ANOVA should be applied to assess significance .
- Key Table :
| Variable | Range Tested | Measurement Technique |
|---|---|---|
| Temperature | 25–80°C | Differential Scanning Calorimetry (DSC) |
| Solvent | Water, Ethanol, DMSO | UV-Vis Spectroscopy |
| pH | 3–10 | Potentiometric Titration |
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Reproducibility requires rigorous documentation of synthesis steps, including raw material purity (e.g., ≥99% by HPLC), reaction vessel geometry, and ambient conditions (humidity, light exposure). Cross-validate results using multiple characterization techniques (e.g., FTIR, NMR, XRD) and reference primary literature protocols .
Q. What sample preparation protocols are optimal for spectroscopic analysis of this compound?
- Methodological Answer : For UV-Vis or FTIR analysis, prepare homogeneous solutions with controlled concentrations (e.g., 0.1–1.0 mg/mL). Use sonication to ensure dispersion in solvents like deionized water or ethanol. Centrifuge at 10,000 rpm for 10 minutes to remove particulates, and validate stability over 24 hours .
Advanced Research Questions
Q. How should researchers address contradictions in data from different characterization techniques applied to this compound?
- Methodological Answer : Conduct root-cause analysis by isolating variables (e.g., sample degradation during XRD vs. stable FTIR readings). Use control experiments to test hypotheses (e.g., thermal stability assays). Cross-reference with computational models (DFT for molecular interactions) to resolve discrepancies between experimental and theoretical data .
Q. What strategies are effective for optimizing this compound’s performance in interdisciplinary applications (e.g., biomedicine vs. materials science)?
- Methodological Answer : Apply the PICOT framework to structure interdisciplinary research:
- P opulation: Target material/system (e.g., polymer matrix for drug delivery).
- I ntervention: this compound concentration or functionalization.
- C omparison: Baseline material (e.g., unmodified polymer).
- O utcome: Drug release efficiency or mechanical strength.
- T imeframe: 6-month stability study.
Use response surface methodology (RSM) to balance competing objectives (e.g., biocompatibility vs. tensile strength) .
Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train neural networks on datasets combining synthetic conditions (e.g., temperature, catalyst type) and outcomes (e.g., crystallinity, solubility). Validate models using k-fold cross-validation and compare against traditional QSAR approaches. Ensure data quality by excluding outliers via Grubbs’ test .
Methodological Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
